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‘ Compound of Interest

3-(5-methyl-1H-pyrazol-1-yl)propanoic
Compound Name: d
aci

Cat. No.: B071293

Executive Summary

This technical guide provides a comprehensive methodology for the structural elucidation and
confirmation of the compound registered under CAS number 180741-46-2. Public databases and
chemical suppliers identify this compound as 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid[1]. This
document moves beyond simple identification and presents a self-validating analytical workflow
designed for researchers, scientists, and drug development professionals. We will detail the
integrated use of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared
spectroscopy to unequivocally confirm the molecular structure. The causality behind experimental
choices, detailed protocols, and data interpretation strategies are explained to provide a field-proven
framework for structural analysis.

Introduction: The Analytical Challenge

The compound 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, with the molecular formula C7H10N202,
presents a unique combination of a heterocyclic aromatic ring (a substituted pyrazole) and an aliphatic
carboxylic acid side chain[1]. The structural confirmation requires a multi-faceted analytical approach
capable of independently verifying each component of the molecule and their connectivity.

Our objective is not to discover the structure, but to establish a robust and logical workflow that
confirms the known identity with a high degree of confidence. This process is critical in drug
development and quality control, where verifying the structure of starting materials, intermediates, and
final products is paramount for ensuring safety, efficacy, and reproducibility.
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The workflow presented herein follows a logical progression from determining the elemental
composition and molecular weight to mapping the specific proton and carbon environments and
identifying key functional groups.

Initial Analysis

Sample: CAS 180741-46-2
(Purity >95%)
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Caption: Overall workflow for the structural confirmation of CAS 180741-46-2.

Mass Spectrometry: Confirming Molecular Formula and

Fragmentation
Expertise & Rationale

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for confirming the elemental
composition of a molecule. Unlike nominal mass measurements, HRMS provides a highly accurate
mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the
calculation of a unique elemental formula, distinguishing it from other potential isobaric compounds.
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We employ Electrospray lonization (ESI) in positive ion mode as it is a soft ionization technique ideal
for polar molecules like carboxylic acids, minimizing in-source fragmentation and preserving the
molecular ion.

Experimental Protocol: ESI-HRMS

o Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and
water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte to form
[M+H]* ions.

¢ Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of a resolution
>10,000.

 Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 pL/min.
e ESI Source Parameters:

lonization Mode: Positive

o

o

Capillary Voltage: 3.5 kV

o

Drying Gas (N2): 8 L/min

o

Gas Temperature: 300 °C

« Data Acquisition: Acquire spectra over a mass range of m/z 50-500. Perform tandem MS (MS/MS)
on the isolated precursor ion (m/z 155.08) to induce fragmentation and gain further structural
insights.

Expected Data & Interpretation

The molecular formula of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is C7H10N20x2.

+ Molecular lon: The expected exact mass of the neutral molecule is 154.0742 Da. In positive mode
ESI, the protonated molecule [M+H]* is observed.

o Calculated [M+H]*: 155.0815 Da

o Interpretation: The detection of an ion with an m/z value matching this calculated mass to within 5
ppm confirms the elemental composition.
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« MS/MS Fragmentation: Fragmentation of the m/z 155.08 precursor ion provides validation of the
substructures. Key expected fragments are detailed in the table below.

m/z (Da) Fragment Formula Fragment Structure Interpretation

Loss of the carboxyl

group (45 Da). A key
110.0815 [CsHsN20]* [M+H - COOH]* diagnostic

fragmentation for

carboxylic acids.

Subsequent loss of
water from the
carboxylic acid followed
95.0655 [CsH7N2]* [Methylpyrazole-CHz]* by rearrangement, or
direct cleavage of the
C-C bond alpha to the

ring.

Cleavage of the entire

propanoic acid side
82.0553 [CaHeN2]* [Methylpyrazole ring]* chain. Confirms the

mass of the heterocyclic

core.

digraph "Fragmentation Pathway" {

rankdir="LR";

node [shape=none, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

subgraph "cluster M" {

label="Precursor Ion";

style=filled;

color="#F1F3F4";

node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"1;
M [label="[C7H1eN202 + H]*\nm/z = 155.0815"];

}

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

subgraph "cluster F1" {

label="Fragment 1";

style=filled;

color="#F1F3F4",;

node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
F1 [label="[CeH1eN20]*\nm/z = 110.0815"];

}

subgraph "cluster F2" {

label="Fragment 2";

style=filled;

color="#F1F3F4";

node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
F2 [label="[CsHsNz2]*\nm/z = 95.0655"];

}

M -> F1 [label="- COOH\n(45 Da)", color="#EA4335"];
F1 -> F2 [label="- CHs", color="#34A853"];

}

Caption: Predicted ESI-MS/MS fragmentation pathway for CAS 180741-46-2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The

Definitive Map
Expertise & Rationale

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic
molecule. *H NMR identifies the chemical environment and connectivity of hydrogen atoms, while 13C
NMR does the same for the carbon skeleton. For a molecule like this, *H NMR will confirm the
presence and relative positions of the pyrazole ring protons, the methyl group, and the two methylene
groups in the propanoic acid chain. 3C NMR will confirm the total number of unique carbon atoms. 2D
NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum
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Coherence) are used to definitively assign proton-proton and proton-carbon correlations, respectively,
providing an irrefutable map of the molecular structure.

Experimental Protocol: *H, **C, and 2D NMR

o Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Dimethyl
Sulfoxide (DMSO-des). DMSO-ds is chosen for its ability to dissolve the polar carboxylic acid and to
allow for the observation of the exchangeable acidic proton.

¢ Instrumentation: A 400 MHz (or higher) NMR spectrometer.
¢ 1H NMR Acquisition:
o Acquire a standard 1D proton spectrum with a spectral width of 12 ppm.
o Number of scans: 16-32.
¢ 13C NMR Acquisition:
o Acquire a proton-decoupled 1D carbon spectrum with a spectral width of 220 ppm.
o Number of scans: 1024-2048 (due to the lower natural abundance of 13C).
¢ 2D NMR Acquisition (Optional but Recommended):
o COSY: To establish 3J(H,H) couplings (proton-proton through 3 bonds).

o HSQC: To correlate directly bonded protons and carbons.

Expected Data & Interpretation

The structure of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid has distinct features that will be visible
in the NMR spectra.
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1H Chemical 13C Chemical  Correlations
Assignment Shift (ppm, Multiplicity Integration Shift (ppm, (COsy/
predicted) predicted) HSQC)
) HSQC: None;
-COCOH ~12.0 broad singlet 1H ~172
COSY: None
HSQC: C-3;
H-3 (pyrazole) ~7.4 doublet (d) 1H ~138
COSY: H-4
HSQC: C-4;
H-4 (pyrazole) ~6.0 doublet (d) 1H ~105
COSY: H-3
HSQC: C-
-CH2- (alpha to ]
ing) ~4.2 triplet (t) 2H ~45 alpha; COSY: -
rin
g CHz2- (beta)
HSQC: C-beta;
-CH2- (beta to ]
] ~2.8 triplet (t) 2H ~32 COSY: -CHz-
ring)
(alpha)
HSQC: C-
-CHs Q
~2.2 singlet (s) 3H ~10 methyl; COSY:
(pyrazole)
None

¢ 'H NMR Interpretation:

o The two doublets around 7.4 and 6.0 ppm are characteristic of protons on a substituted pyrazole

ring[2][3]. Their coupling will be confirmed by a cross-peak in the COSY spectrum.

o The two triplets at ~4.2 and ~2.8 ppm, each integrating to 2H, are indicative of an ethyl (-CHz-

CHz2-) system. The downfield shift of the triplet at ~4.2 ppm is due to its attachment to the

electronegative nitrogen of the pyrazole ring. The COSY spectrum will show a clear correlation

between these two signals.

o The singlet at ~2.2 ppm integrating to 3H is the methyl group on the pyrazole ring.

o The very broad singlet far downfield (~12.0 ppm) is the classic signature of a carboxylic acid

proton[4].

¢ 13C NMR Interpretation:
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o

The spectrum will show 7 distinct carbon signals, confirming the molecular formula.

o

The signal at ~172 ppm is characteristic of a carboxylic acid carbonyl carbon.

Signals in the ~105-140 ppm range correspond to the sp2 carbons of the pyrazole ring.

o

o

Signals in the ~10-45 ppm range correspond to the sp? carbons of the methyl and ethyl groups.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
Expertise & Rationale

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups
present in a molecule. Each type of bond (e.g., O-H, C=0, C-H) vibrates at a characteristic frequency,
absorbing IR radiation at that specific frequency. For this compound, IR spectroscopy will provide
definitive evidence for the carboxylic acid group and confirm the presence of the aromatic ring and

aliphatic chains.

Experimental Protocol: FTIR-ATR

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample
preparation.

« Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
o Data Acquisition:

o Acquire a background spectrum of the clean, empty ATR crystal.

o Acquire the sample spectrum over a range of 4000-400 cm™1.

o Number of scans: 32-64.

Expected Data & Interpretation
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Wavenumber (cm~1) Vibration Type Functional Group Interpretation

A very broad and strong

absorption in this region
2500-3300 O-H stretch (broad) Carboxylic Acid is the hallmark of a

hydrogen-bonded

carboxylic acid.

A strong, sharp peak
) ) confirming the carbonyl

~1700 C=0 stretch (strong) Carboxylic Acid ]
group of the carboxylic

acid.

Confirms the presence
2850-3000 C-H stretch Aliphatic (-CHz, -CHs) of the aliphatic portions

of the molecule.

Absorptions
) characteristic of the
~1550-1600 C=N, C=C stretch Pyrazole Ring ) )
aromatic heterocyclic

ring system.

The presence of both the extremely broad O-H stretch and the strong C=0 stretch provides
unambiguous evidence for the carboxylic acid functional group[5][6].

Conclusion

The integrated application of High-Resolution Mass Spectrometry, multi-dimensional NMR
Spectroscopy, and Infrared Spectroscopy provides a self-validating system for the structural
confirmation of CAS 180741-46-2, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid. HRMS confirms the
elemental formula C7H10N202. NMR spectroscopy provides a detailed map of the proton and carbon
skeleton, confirming the connectivity of the 5-methylpyrazole ring to the N-1 position of a propanoic
acid chain. Finally, IR spectroscopy offers a rapid and definitive fingerprint of the key carboxylic acid
functional group. This comprehensive approach ensures the identity and structural integrity of the
compound, meeting the rigorous standards required in scientific research and development.

" Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Structure Elucidation and Confirmation of
CAS 180741-46-2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071293#cas-180741-46-2-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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